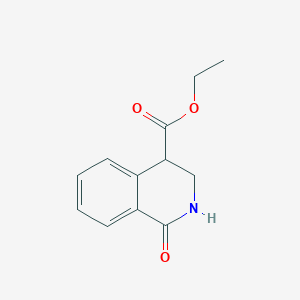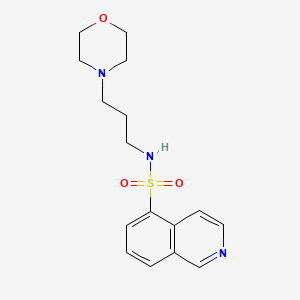
N-(3-morpholin-4-ylpropyl)isoquinoline-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-morpholin-4-ylpropyl)isoquinoline-5-sulfonamide is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds, and this particular compound features a morpholine group attached to the propyl chain of the isoquinoline ring, which is further substituted with a sulfonamide group at the 5-position. This structure imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-morpholin-4-ylpropyl)isoquinoline-5-sulfonamide typically involves multiple steps, starting with the preparation of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor, such as an ortho-nitrobenzaldehyde derivative, under acidic conditions. The morpholine group can be introduced through nucleophilic substitution reactions, and the sulfonamide group can be added using sulfonating agents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-morpholin-4-ylpropyl)isoquinoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The isoquinoline ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions, typically under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Amides, sulfonamides, and other substituted derivatives.
Applications De Recherche Scientifique
N-(3-morpholin-4-ylpropyl)isoquinoline-5-sulfonamide has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical research.
Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism by which N-(3-morpholin-4-ylpropyl)isoquinoline-5-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
N-(3-morpholin-4-ylpropyl)isoquinoline-5-sulfonamide is unique due to its specific structural features and biological activities. Similar compounds include:
N-(3-morpholin-4-ylpropyl)acetamide: A related compound with a different functional group.
N-(3-morpholin-4-ylpropyl)pyridin-4-amine: Another isoquinoline derivative with a pyridine ring.
N-(3-morpholin-4-ylpropyl)carbamate: A compound with a carbamate group.
These compounds share the morpholine group but differ in their core structures and functional groups, leading to variations in their chemical and biological properties.
Propriétés
Formule moléculaire |
C16H21N3O3S |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
N-(3-morpholin-4-ylpropyl)isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C16H21N3O3S/c20-23(21,18-6-2-8-19-9-11-22-12-10-19)16-4-1-3-14-13-17-7-5-15(14)16/h1,3-5,7,13,18H,2,6,8-12H2 |
Clé InChI |
PCNFFWMDJLKJNC-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCNS(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



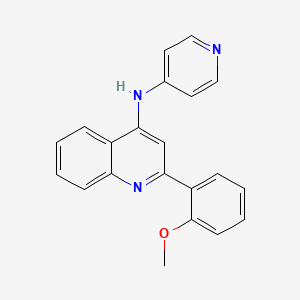

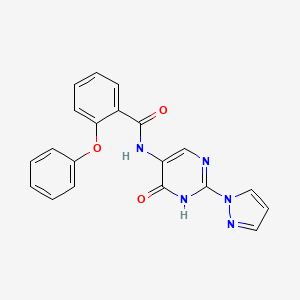

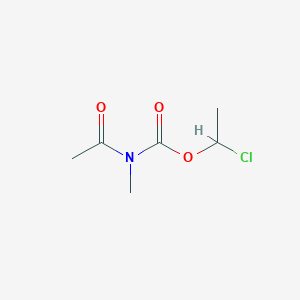
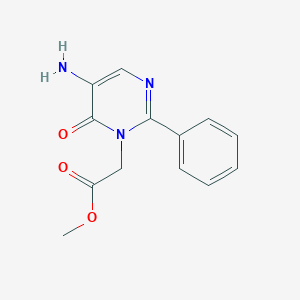
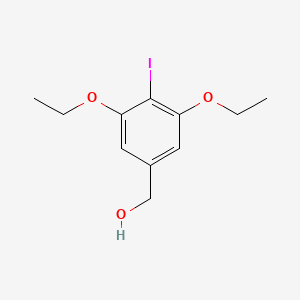
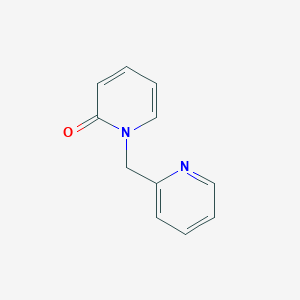
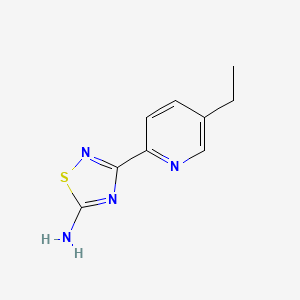
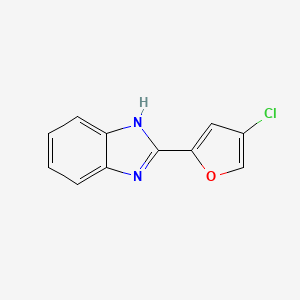
![4-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]oxane](/img/structure/B15357836.png)
![2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)ethanol](/img/structure/B15357840.png)
